molecular formula C22H41NO B13801698 1-(15-Octadecenoyl)pyrrolidine

1-(15-Octadecenoyl)pyrrolidine

Cat. No.: B13801698
M. Wt: 335.6 g/mol
InChI Key: UDVHYHCCRDTJCK-UHFFFAOYSA-N
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Description

1-(15-Octadecenoyl)pyrrolidine is an organic compound with the molecular formula C22H41NO It is characterized by a pyrrolidine ring attached to a long-chain fatty acid, specifically 15-octadecenoyl

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(15-Octadecenoyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 15-octadecenoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(15-Octadecenoyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Alkyl halides for nucleophilic substitution on the pyrrolidine ring.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Alkylated pyrrolidine derivatives.

Scientific Research Applications

1-(15-Octadecenoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(15-Octadecenoyl)pyrrolidine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a long-chain fatty acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H41NO

Molecular Weight

335.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadec-15-en-1-one

InChI

InChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h3-4H,2,5-21H2,1H3

InChI Key

UDVHYHCCRDTJCK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

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